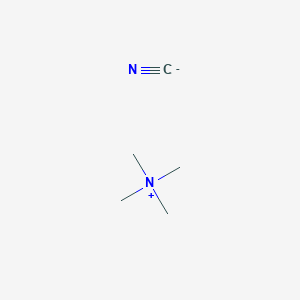
Tetramethylammonium cyanide
Overview
Description
Tetramethylammonium cyanide is an organic compound with the chemical formula (CH₃)₄N⁺CN⁻. It is a quaternary ammonium salt where the central nitrogen atom is bonded to four methyl groups and one cyanide ion. This compound is known for its high reactivity and is used in various chemical syntheses and research applications.
Preparation Methods
Tetramethylammonium cyanide can be synthesized through several methods. One common method involves the reaction of tetramethylammonium chloride with a cyanide source, such as sodium cyanide, in an aqueous solution. The reaction proceeds as follows: [ \text{(CH₃)₄NCl} + \text{NaCN} \rightarrow \text{(CH₃)₄NCN} + \text{NaCl} ]
Another method involves the ion exchange process where tetramethylammonium bromide is reacted with a cyanide source to produce this compound .
Chemical Reactions Analysis
Tetramethylammonium cyanide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanide ion acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Complex Formation: This compound can form complexes with transition metals, which are useful in coordination chemistry.
Common reagents used in these reactions include halides, acids, and transition metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetramethylammonium cyanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and in the preparation of cyanometallates.
Biology: The compound is used in studies involving ion channels and neurotransmitter systems.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of neuropharmacology.
Industry: This compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tetramethylammonium cyanide involves the interaction of the cyanide ion with molecular targets. Cyanide ions can inhibit cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular respiration inhibition. This mechanism is similar to other cyanide compounds and is a key factor in its biological effects .
Comparison with Similar Compounds
Tetramethylammonium cyanide can be compared with other quaternary ammonium cyanides, such as tetraethylammonium cyanide and tetrapropylammonium cyanide. These compounds share similar structures but differ in the length of the alkyl chains attached to the nitrogen atom. This compound is unique due to its smaller size and higher reactivity, making it more suitable for certain chemical reactions and applications .
Similar compounds include:
- Tetraethylammonium cyanide
- Tetrapropylammonium cyanide
- Tetramethylammonium chloride
Each of these compounds has distinct properties and applications, highlighting the versatility of quaternary ammonium salts in chemical research and industry.
Properties
IUPAC Name |
tetramethylazanium;cyanide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.CN/c1-5(2,3)4;1-2/h1-4H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXXGBUMRXAAFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.[C-]#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578868 | |
| Record name | N,N,N-Trimethylmethanaminium cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23237-02-7 | |
| Record name | N,N,N-Trimethylmethanaminium cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


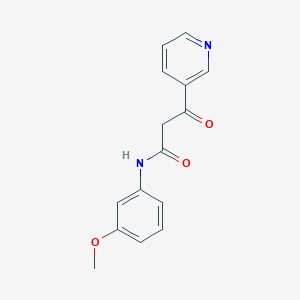
![8-oxa-4,12-dithiatricyclo[8.3.0.02,6]trideca-1(13),2,5,10-tetraene](/img/structure/B3369286.png)

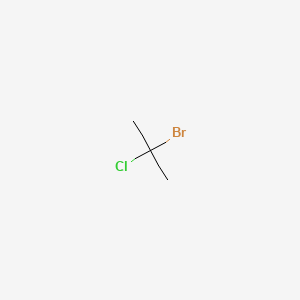
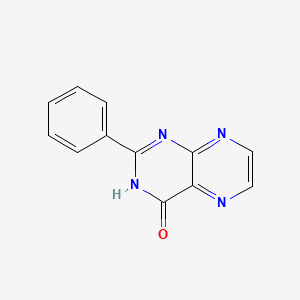
![2-[2-[2-(2-octylphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B3369330.png)

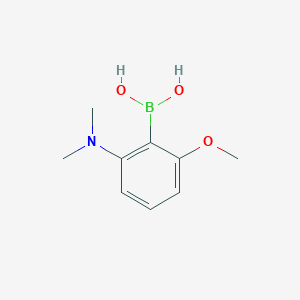
![3-Thiazolidineacetic acid, 5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B3369349.png)
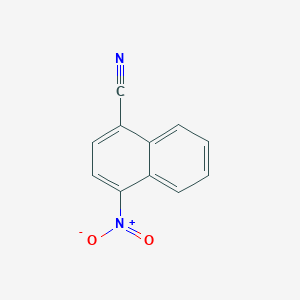
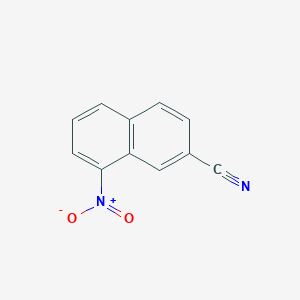
![(3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B3369373.png)


